molecular formula C9H18O3 B3374007 3-[(4-Methylpentan-2-yl)oxy]propanoic acid CAS No. 1016876-66-6

3-[(4-Methylpentan-2-yl)oxy]propanoic acid

Cat. No.: B3374007
CAS No.: 1016876-66-6
M. Wt: 174.24 g/mol
InChI Key: XKZLUSUYTUQNNP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid typically involves the reaction of 4-methylpentan-2-ol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylpentan-2-ol attacks the carbon atom of the 3-chloropropanoic acid, displacing the chlorine atom and forming the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-[(4-Methylpentan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methylpentan-2-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may utilize this compound as a starting material or intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzymes or receptors, influencing their activity. The ether linkage and the 4-methylpentan-2-yl group may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Methylpentan-2-yl)oxy]propanoic acid include:

    3-(1,3-dimethylbutoxy)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

    3-(1,3-dimethylbutoxy)butanoic acid: Similar structure but with a butanoic acid group.

    3-(1,3-dimethylbutoxy)pentanoic acid: Similar structure but with a pentanoic acid group.

The uniqueness of this compound lies in its specific combination of the propanoic acid group and the 4-methylpentan-2-yl ether linkage, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(4-methylpentan-2-yloxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)6-8(3)12-5-4-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZLUSUYTUQNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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